

# Toxicological Profile of Hordenine in Animal Models: An In-depth Technical Guide

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Compound of Interest		
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Disclaimer: This document summarizes available toxicological data for **hordenine** in animal models based on publicly accessible scientific literature. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant data gaps exist in the toxicological profile of **hordenine**.

# **Executive Summary**

**Hordenine**, a naturally occurring phenethylamine alkaloid found in plants such as barley, is increasingly used in dietary supplements for its purported stimulant and weight loss effects. This technical guide provides a detailed overview of the current state of knowledge regarding the toxicological profile of **hordenine**, based on studies conducted in various animal models. The available data primarily focus on acute toxicity, with limited information on sub-chronic, chronic, genotoxic, and reproductive effects.

Parenteral administration of **hordenine** in animals can induce significant, short-lived cardiovascular and respiratory effects, consistent with its action as an indirect-acting adrenergic agent.[1][2] Oral administration, however, appears to be substantially less potent in eliciting these acute systemic effects.[1][3] A notable gap in the scientific literature is the absence of comprehensive, standardized studies evaluating the long-term safety of **hordenine**, as well as its potential to cause genetic or reproductive harm. This lack of data is a critical consideration for the risk assessment of **hordenine**-containing products.



# **Acute Toxicity**

Acute toxicity studies have been conducted in a range of animal species, revealing significant cardiovascular and respiratory effects, particularly following parenteral administration. Symptoms of acute toxicity at high doses include excitation, respiratory distress, convulsions, and paralysis, with death typically resulting from respiratory arrest.[1] Oral administration is reported to be significantly less toxic.

## **Quantitative Acute Toxicity Data**

The following table summarizes the available quantitative data on the acute toxicity of **hordenine** in various animal models.



Species	Strain	Route of Administr ation	Form of Hordenin e	LD50 / MLD	Value (mg/kg)	Referenc e
Mouse	Not Specified	Intraperiton eal (IP)	Not Specified	LD50	299	
Mouse	Not Specified	Intraperiton eal (IP)	HCl salt	LD50	>100	
Mouse	Not Specified	Not Specified	HCI salt	LD50	113.5	-
Dog	Not Specified	Intravenou s (IV)	Sulfate salt	MLD	300	-
Dog	Not Specified	Oral	Sulfate salt	MLD	2000	
Rabbit	Not Specified	Intravenou s (IV)	Sulfate salt	MLD	250	
Guinea Pig	Not Specified	Intravenou s (IV)	Sulfate salt	MLD	300	
Guinea Pig	Not Specified	Subcutane ous (SC)	Sulfate salt	MLD	2000	
Rat	Not Specified	Subcutane ous (SC)	Sulfate salt	MLD	~1000	
Sheep	Not Specified	Intravenou s (IV)	Not Specified	MLD (for "staggers")	20	-
Sheep	Not Specified	Oral	Not Specified	MLD (for "staggers")	800	

LD50: Median Lethal Dose; MLD: Minimum Lethal Dose

# **Experimental Protocols for Key Acute Toxicity Studies**

Study 1: Intravenous Administration in Horses



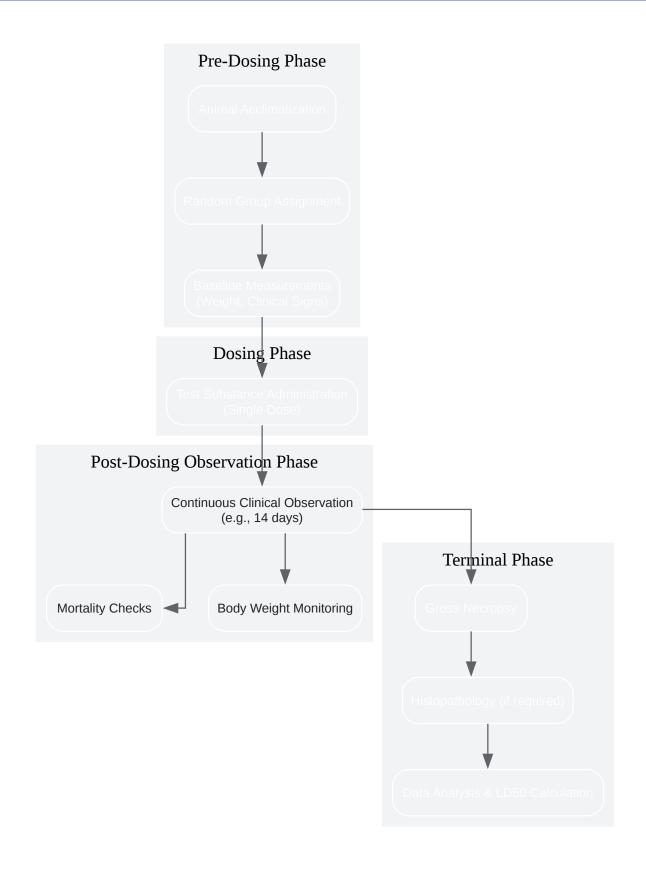
- Objective: To investigate the pharmacological, pharmacokinetic, and behavioral effects of intravenously administered hordenine in horses.
- Animals: Ten horses of unspecified breed.
- Test Substance: Hordenine (form not specified).
- Dosing: A rapid intravenous injection of 2.0 mg/kg body weight. A lower dose of 0.77 mg/kg
  was also tested and found to produce no observable changes.
- Parameters Monitored: Behavioral responses (flehmen response, defecation), respiratory rate, heart rate, basal body temperature, and plasma and urinary concentrations of hordenine.
- Key Findings: Within 60 seconds of administration, horses exhibited a flehmen response and defecation. A significant increase in respiratory rate (approximately 250%) and heart rate (doubled) was observed. The effects were transient, with animals appearing normal within 30 minutes. Oral administration of the same dose produced no observable effects.

#### Study 2: General Pharmacological Effects in Rats and Dogs

- Objective: To determine the pharmacological effects of hordenine in intact animals.
- Animals: Rats and dogs (strains not specified).
- Test Substance: Hordenine (form not specified).
- Dosing: High doses were administered (specific doses not detailed in the abstract).
- Parameters Monitored: Inotropic effect on the heart, systolic and diastolic blood pressure, peripheral blood flow volume, and gut movements.
- Key Findings: Hordenine produced a positive inotropic effect, increased systolic and diastolic blood pressure, and increased peripheral blood flow. It also inhibited gut movements. The effects were reported to be of short duration.

Experimental Workflow for a Typical Acute Toxicity Study





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Caption: Workflow of a typical acute toxicity study in animal models.



## **Sub-chronic and Chronic Toxicity**

There is a significant lack of published sub-chronic (28 or 90-day) and chronic toxicity studies on **hordenine** that adhere to standardized international guidelines (e.g., OECD). The available literature consists of studies with limited duration and toxicological endpoints, which are insufficient to determine a No-Observed-Adverse-Effect Level (NOAEL) for repeated exposure.

One study in broiler chickens fed diets containing 50 and 500 ppm of **hordenine** for several weeks reported cell vacuolation in the liver at the higher concentration, although this was not associated with changes in feed intake or growth rate.

Studies investigating the therapeutic effects of **hordenine** in disease models, such as colitis and neurodegenerative diseases in rodents, have used daily doses for several weeks. For instance, doses of 10 and 15 mg/kg were found to be safe for mice in a study on acute lung injury. In a rat model of Alzheimer's disease, doses of 50 and 75 mg/kg were administered for 28 days without reported overt toxicity. While these studies provide some indication of tolerated doses over a short period, they are not designed to be comprehensive toxicity studies.

#### Data Gaps:

- No 90-day oral toxicity studies in rodents are available.
- No long-term (e.g., 1-year) chronic toxicity or carcinogenicity studies in any animal species have been found in the public domain.
- The absence of these studies prevents the establishment of a NOAEL or LOAEL for repeated hordenine exposure.

## Genotoxicity

A thorough search of the scientific literature did not reveal any studies specifically investigating the genotoxic potential of **hordenine**. Standard genotoxicity assays are crucial for assessing the mutagenic and clastogenic potential of a substance.

#### Data Gaps:

No data from bacterial reverse mutation assays (Ames test) are available.



- No data from in vitro or in vivo chromosomal aberration assays are available.
- No data from in vitro or in vivo micronucleus assays are available.

Without these data, the potential for **hordenine** to induce genetic mutations or chromosomal damage remains unknown.

## **Reproductive and Developmental Toxicity**

There is no available data from dedicated reproductive and developmental toxicity studies on **hordenine**. Such studies are necessary to evaluate the potential effects of a substance on fertility, embryonic and fetal development, and offspring health.

#### Data Gaps:

- No fertility and early embryonic development studies have been conducted.
- No prenatal developmental toxicity studies (teratogenicity) in rodent and non-rodent species are available.
- No multi-generational toxicity studies have been performed to assess effects on subsequent generations.

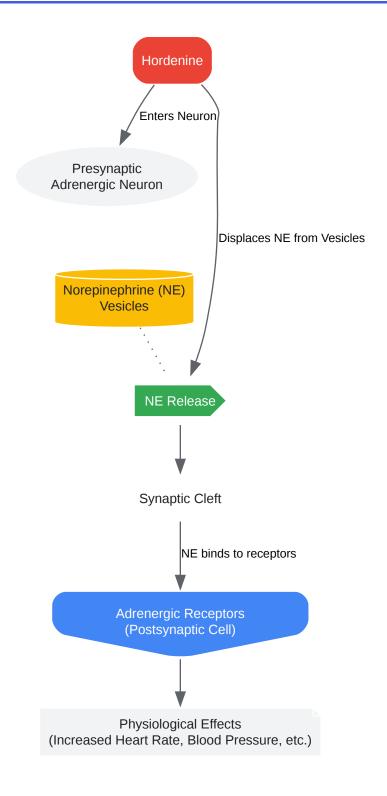
Consequently, the safety of **hordenine** exposure during pregnancy and its potential impact on reproductive function are unknown.

# **Mechanism of Action and Toxicity**

The primary mechanism of action for the pharmacological and acute toxic effects of **hordenine** is believed to be its function as an indirectly acting adrenergic agent.

Indirect Adrenergic Signaling Pathway of **Hordenine** 





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Caption: Proposed indirect adrenergic action of **hordenine**.

**Hordenine** is thought to enter the presynaptic neuron and cause the displacement and release of stored norepinephrine from vesicles into the synaptic cleft. This increased concentration of



norepinephrine then stimulates postsynaptic adrenergic receptors, leading to the observed sympathomimetic effects such as increased heart rate and blood pressure. Some evidence also suggests that **hordenine** may act as an inhibitor of norepinephrine reuptake, further potentiating its effects.

### Conclusion

The current toxicological profile of **hordenine** in animal models is incomplete. While acute toxicity data indicate significant cardiovascular and respiratory effects at high parenteral doses, there is a profound lack of information on the effects of repeated or long-term exposure. The absence of any published genotoxicity and reproductive toxicity studies is a major concern for a compound that is commercially available in dietary supplements. For a comprehensive risk assessment, further research, including standardized 90-day oral toxicity studies, as well as a full battery of genotoxicity and reproductive toxicity tests, is imperative.

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## References

- 1. Hordenine Wikipedia [en.wikipedia.org]
- 2. [Pharmacological effects of hordenine] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
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